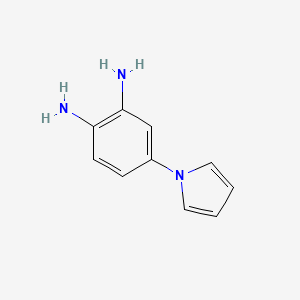
4-(1H-Pyrrol-1-yl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Pyrrol-1-yl)benzene-1,2-diamine is an organic compound with the molecular formula C10H11N3. It is a derivative of benzene, where the benzene ring is substituted with a pyrrole ring at the para position and two amino groups at the ortho positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrrol-1-yl)benzene-1,2-diamine typically involves the reaction of 1H-pyrrole with 1,2-diaminobenzene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to improve yield and efficiency. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent product quality and to minimize production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Pyrrol-1-yl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced amines, partially hydrogenated products.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
4-(1H-Pyrrol-1-yl)benzene-1,2-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1H-Pyrrol-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of amino groups.
2-(1H-Pyrrol-1-ylcarbonyl)benzene-1,3,5-triol: Contains a pyrrole ring and multiple hydroxyl groups.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-trimethylbenzene: Substituted with methyl groups on both the pyrrole and benzene rings.
Uniqueness
4-(1H-Pyrrol-1-yl)benzene-1,2-diamine is unique due to its combination of a pyrrole ring and two amino groups on the benzene ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H11N3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
4-pyrrol-1-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H11N3/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H,11-12H2 |
Clave InChI |
MOSNPLWBAWHPOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)C2=CC(=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


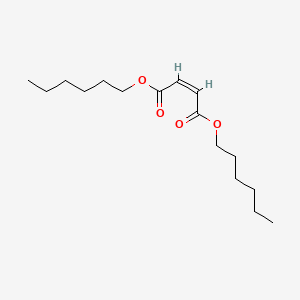
![6-[(2,3-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355499.png)
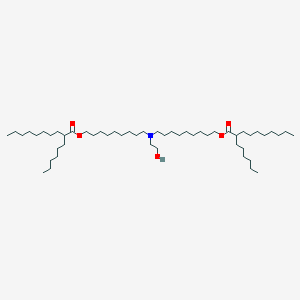
![2-Chloro-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B13355509.png)
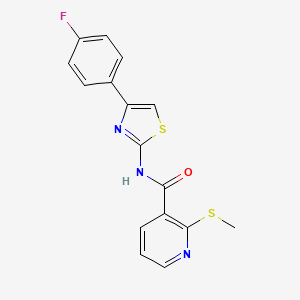

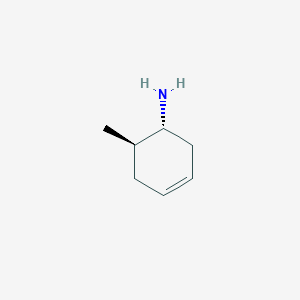
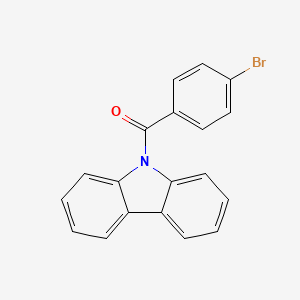
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13355540.png)
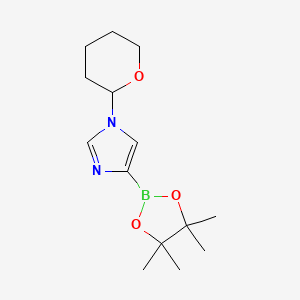
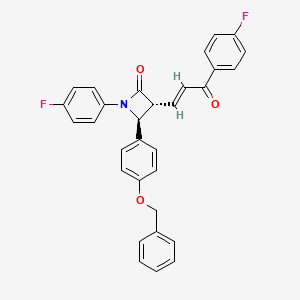
![rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine](/img/structure/B13355559.png)
![6-(4-Chlorobenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355563.png)
![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13355568.png)
